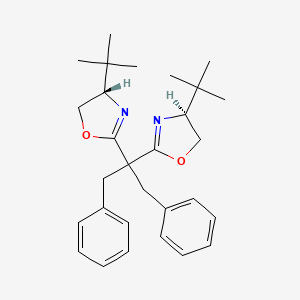![molecular formula C27H29Br2N3 B6319274 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine CAS No. 420119-96-6](/img/structure/B6319274.png)
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is a complex organic compound that features a pyridine core substituted with two imino groups, each bonded to a 3-bromo-2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine typically involves the reaction of 2,6-diacetylpyridine with 3-bromo-2,4,6-trimethylaniline under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imino bonds. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The imino groups can be reduced to amines or oxidized to nitriles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation: Products include nitriles or other oxidized forms of the imino groups.
Reduction: Products include amines derived from the reduction of the imino groups.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine largely depends on its role in specific applications. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the nature of the metal and the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(bromomethyl)pyridine
- 2,6-Dibromopyridine
- 2,6-Bis(benzyloxy)-3-bromopyridine
Uniqueness
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern and the presence of both imino and bromo groups. This combination of functional groups allows for diverse reactivity and the formation of a wide range of derivatives, making it a versatile compound in synthetic chemistry and material science.
Propiedades
IUPAC Name |
N-(3-bromo-2,4,6-trimethylphenyl)-1-[6-[N-(3-bromo-2,4,6-trimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Br2N3/c1-14-12-16(3)26(18(5)24(14)28)30-20(7)22-10-9-11-23(32-22)21(8)31-27-17(4)13-15(2)25(29)19(27)6/h9-13H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUATHKUBCGLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C(=C(C=C3C)C)Br)C)C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)





![[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester](/img/structure/B6319247.png)
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)




